Cloprostenol

描述

Overview of Prostaglandin (B15479496) F2α (PGF2α) and its Synthetic Analogs in Biological Systems

Endogenous PGF2α in Mammalian Physiological Processes

Prostaglandin F2α (PGF2α) is a naturally occurring lipid compound derived from arachidonic acid that plays a significant role in a wide array of physiological processes in mammals. binasss.sa.crphysiology.org These compounds, often referred to as "local hormones," typically act near their site of synthesis. creative-diagnostics.com

PGF2α is critically involved in the female reproductive cycle, contributing to ovulation, luteolysis (the breakdown of the corpus luteum), and the contraction of uterine smooth muscle. jst.go.jpphysiology.orgresearchgate.net Evidence suggests that PGF2α released from the uterus is a key factor in initiating luteolysis. researchgate.net It is also implicated in the physiological processes of labor, with increased levels observed in maternal fluids during childbirth. wikipedia.org Beyond reproduction, PGF2α is involved in vasoconstriction, the regulation of blood pressure, and has been linked to hypertrophic growth in various muscle cells. binasss.sa.crresearchgate.net It exerts its effects by binding to and activating the PGF2α receptor (FP receptor), a G protein-coupled receptor, which in turn triggers intracellular signaling pathways. binasss.sa.crjst.go.jp

Development of Synthetic PGF2α Analogs for Research Applications

The diverse biological activities of PGF2α have spurred the development of numerous synthetic analogs for research and therapeutic purposes. creative-diagnostics.comudl.cat These synthetic versions often have modified structures to enhance their stability, potency, or selectivity for specific receptors. creative-diagnostics.com Researchers utilize these analogs to manipulate and study the physiological pathways regulated by PGF2α, such as the estrous cycle in domestic animals. udl.cat

Synthetic PGF2α analogs like cloprostenol (B1669231), latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075) have been developed and are used in various research and clinical applications. nih.govresearchgate.net For instance, these analogs are instrumental in studying the mechanisms of intraocular pressure reduction, making them valuable tools in glaucoma research. nih.govresearchgate.net The development of these compounds has allowed for a more detailed investigation of the roles of prostanoid receptors and their downstream signaling pathways. nih.govnih.gov The synthesis of these analogs is a complex process that has been a subject of extensive research, aiming to create molecules with specific desired properties. acs.orgresearchgate.net

Definitional Aspects of (+)-15-epi this compound

Stereoisomeric Relationship to (+)-Cloprostenol: The 15(S) or 15β-hydroxy Enantiomer

(+)-15-epi this compound is a specific stereoisomer of the synthetic PGF2α analog, (+)-Cloprostenol. medchemexpress.comcaymanchem.com Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of (+)-15-epi this compound, the key difference lies in the configuration of the hydroxyl (-OH) group at the 15th carbon position. medchemexpress.comcaymanchem.combertin-bioreagent.com

Specifically, it is the 15(S), or 15β-hydroxy enantiomer of (+)-cloprostenol. medchemexpress.comcaymanchem.commedchemexpress.com This means that the hydroxyl group at the C-15 position has the opposite spatial arrangement compared to the biologically more active 15(R) isomer, (+)-Cloprostenol. medchemexpress.commedchemexpress.com This seemingly minor change in stereochemistry has a significant impact on the molecule's biological activity, as the 15(S) epimer is considerably less active as a ligand for the FP receptor. medchemexpress.comcaymanchem.commedchemexpress.com

Distinguishing Structural Features from Other this compound Derivatives

(+)-15-epi this compound is one of several derivatives and related compounds of this compound. The primary distinguishing feature of (+)-15-epi this compound is the S configuration at the 15-carbon, as opposed to the R configuration in the parent compound, (+)-Cloprostenol. medchemexpress.comcaymanchem.com

Other this compound derivatives can have different modifications. For example, this compound can exist as a sodium salt or an isopropyl ester, which alters its physical properties and how it might be used in experimental settings. medchemexpress.com There are also other isomers, such as 5-trans-cloprostenol, which differs in the geometry of the double bond in the α-chain. researchgate.netakjournals.com Additionally, related compounds like 15-keto this compound have a ketone group at the C-15 position instead of a hydroxyl group. medchemexpress.com The synthesis of these various derivatives allows researchers to probe the structure-activity relationships of prostanoid analogs. researchgate.net

Historical Context of Prostanoid Research and the Emergence of (+)-15-epi this compound

The field of prostanoid research began in the 1930s with the discovery of prostaglandins (B1171923) as bioactive substances in human seminal fluid that could stimulate smooth muscle and lower blood pressure. binasss.sa.cr It was later discovered that these compounds are a family of related derivatives of prostanoic acid, synthesized from essential fatty acids like arachidonic acid. physiology.org Prostanoids, which include prostaglandins, prostacyclins, and thromboxanes, are now known to be widespread in animal tissues and involved in a vast number of physiological functions. ebi.ac.ukphysiology.org

The development of synthetic prostaglandin analogs, including this compound, was a significant advancement in the field. udl.cat As synthetic methods became more sophisticated, it became possible to create and isolate specific isomers of these complex molecules. diva-portal.orgmdpi.com The emergence of (+)-15-epi this compound as a distinct chemical entity is a result of these advancements. researchgate.netakjournals.com It is often studied as a comparative compound to the more potent (+)-Cloprostenol to understand the structural requirements for FP receptor binding and activation. medchemexpress.comcaymanchem.commedchemexpress.com While the specific activity of this particular isomer has not been as extensively studied as its 15(R) counterpart, its existence and availability are crucial for detailed pharmacological and structure-activity relationship studies. medchemexpress.combertin-bioreagent.commedchemexpress.com

Research Significance and Academic Relevance of Studying (+)-15-epi this compound

The study of prostanoids, a subclass of eicosanoids, is fundamental to understanding a vast array of physiological and pathological processes. Within this complex field, the synthetic prostaglandin F2α (PGF2α) analog, this compound, has garnered significant attention. nih.gov More specifically, its stereoisomers, including (+)-15-epi this compound, present a unique and important area of academic inquiry. This epimer, characterized by the 15(S)-hydroxy configuration, offers researchers a valuable tool to dissect the intricate mechanisms of prostanoid signaling. medchemexpress.combertin-bioreagent.com

While this compound is recognized as a potent agonist for the prostaglandin F (FP) receptor, its 15-epi isomer, (+)-15-epi this compound, exhibits significantly lower activity at this particular receptor, often by several orders of magnitude. medchemexpress.combertin-bioreagent.com This marked difference in potency itself is a critical piece of data, but the specific biological activities of (+)-15-epi this compound remain largely uncharacterized. medchemexpress.combertin-bioreagent.com This lack of comprehensive understanding presents a compelling gap in knowledge for the scientific community. The potential for this isomer to interact with other prostanoid receptors or to have unique, undiscovered signaling properties makes it a subject of considerable research interest. Further investigation into its specific activities could unveil novel aspects of prostanoid pharmacology and physiology.

The distinct pharmacological profile of (+)-15-epi this compound makes it an invaluable tool for researchers investigating prostaglandin pathways. smolecule.com By comparing the effects of the highly potent parent compound, this compound, with its less active 15-epi isomer, scientists can probe the specific roles of the FP receptor in various biological systems. This comparative approach allows for a more precise delineation of FP receptor-mediated effects versus off-target or non-specific actions. The use of such stereoisomers is a classic pharmacological strategy to elucidate the structure-activity relationships of ligands and their receptors, thereby contributing to a more granular understanding of prostaglandin signaling cascades.

The study of (+)-15-epi this compound contributes significantly to the broader understanding of prostanoid receptor pharmacology. Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that are classified into several types, including DP, EP, FP, IP, and TP receptors, with further subtypes existing for some. guidetopharmacology.org The differential activity of this compound and its 15-epi isomer helps to characterize the ligand-binding domains of these receptors. For instance, the dramatic loss of activity at the FP receptor with the change in stereochemistry at the C-15 position underscores the critical importance of this region of the molecule for high-affinity binding and receptor activation. Investigating the potential, albeit weak, interactions of (+)-15-epi this compound with other prostanoid receptors, such as the EP1 or EP3 receptors, could provide further insights into the promiscuity and selectivity of prostanoid receptor ligands. nih.govguidetopharmacology.org Such studies are essential for the rational design of more selective and potent therapeutic agents targeting specific prostanoid receptors.

Detailed Research Findings

| Compound | Receptor Target | Observed Activity | Significance in Research |

| (+)-Cloprostenol | FP Receptor | Potent Agonist nih.gov | Used to study FP receptor-mediated physiological effects like luteolysis and uterine contraction. nih.govguidetopharmacology.org |

| (+)-15-epi this compound | FP Receptor | Significantly less active than (+)-Cloprostenol. medchemexpress.combertin-bioreagent.com | Serves as a control to differentiate FP receptor-specific effects from non-specific actions. smolecule.com |

| Prostaglandin F2α (PGF2α) | FP Receptor | Endogenous Agonist guidetopharmacology.org | The natural ligand used as a baseline for comparing synthetic analogs. |

| Iloprost | EP1/IP Receptors | Agonist nih.gov | Used to characterize the roles of EP1 and IP receptors in various tissues. |

| ONO-DI-004 | EP1 Receptor | Selective Agonist nih.gov | Helps in the specific investigation of EP1 receptor signaling pathways. |

| ONO-AE-248 | EP3 Receptor | Agonist nih.gov | Utilized to understand the functions mediated by the EP3 receptor. |

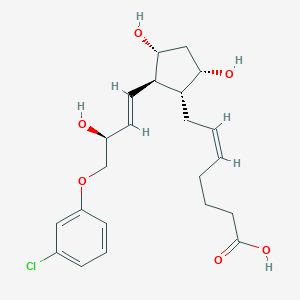

Structure

3D Structure

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGHXVGBSZVMZ-QIZQQNKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55028-72-3 (mono-hydrochloride salt) | |

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048372, DTXSID50860575 | |

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54276-21-0, 40665-92-7, 54276-22-1 | |

| Record name | D-cloprostenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54276-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloprostenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPROSTENOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EJR3Y9IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4208238832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Stereochemical Considerations in + 15 Epi Cloprostenol Production

Synthetic Methodologies for (+)-15-epi Cloprostenol (B1669231)

The synthesis of (+)-15-epi this compound, like other prostaglandins (B1171923), is a complex process. Methodologies are often designed to be efficient and scalable, minimizing waste and complex purification steps. researchgate.net

The synthesis of 15-epi-Cloprostenol can be achieved through the amidation of the methyl ester of 15-epi-Cloprostenol. revistadechimie.ro In a broader context of prostaglandin (B15479496) synthesis, D-Cloprostenol (B24006) itself is a target molecule, and its synthesis often starts from key intermediates. researchgate.net A new chemoenzymatic synthesis of D-cloprostenol has been developed based on the biocatalytical resolution of anti-2-oxotricyclo[2.2.1.0]heptan-7-carboxylic acid. researchgate.net

Many synthetic routes for prostaglandins, including this compound and its epimers, utilize variants of the Corey method. This strategy often involves the sequential attachment of the lower and upper side chains to a derivative of the commercially available (−)-Corey aldehyde/lactone. google.com

Amidation is a key reaction in the synthesis of certain derivatives of this compound and its epimers. For instance, 1-ethylamide and 1-ethanolamide of D-Cloprostenol and their 15-epi-isomers have been synthesized through the amidation of the corresponding methyl esters. revistadechimie.ro

Epimerization, the process of changing the configuration of one stereocenter in a molecule with multiple stereocenters, is a significant consideration in prostaglandin synthesis. The formation of the 15-epi isomer can sometimes be an undesired side reaction during the synthesis of the 15R epimer. google.com Controlling the stereochemistry at the C-15 position is crucial. Non-stereoselective reduction of the 15-keto function can lead to a mixture of 15R and 15S epimers. google.com In some synthetic strategies, epimerization can be intentionally induced or controlled to produce the desired epimer. The choice of coupling agents and reaction conditions can influence the extent of epimerization. mdpi.com For example, Umpolung Amide Synthesis (UmAS) has been explored as a method to avoid epimerization-prone electrophilic acyl donors. nih.gov

Achieving high purity levels (≥98%) of (+)-15-epi this compound and related compounds requires effective purification techniques. The close similarity in the physicochemical properties of the 15R and 15S epimers makes their separation challenging. google.com

Pressure chromatography on silica (B1680970) gel is a commonly used method for purifying crude products of this compound amides and their 15-epi-isomers. revistadechimie.roresearchgate.net For prostaglandin analogues in general, laborious and multi-step purification procedures are often necessary to remove the undesired 15-epi isomer. google.com

High-performance liquid chromatography (HPLC) is another critical tool for both purification and analysis. Chiral HPLC, in particular, is used to separate and quantify enantiomers and diastereomers, ensuring the final product meets the required purity standards. For example, a Chiralpak OD-3R column can be used to separate (15S)-(+)-1a from its (15R) and (5E,15S) isomers. google.com

The development of analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) , allows for the sensitive and selective determination of prostaglandins, which is essential for quality control during production. mdpi.com

Stereocontrol and Enantioselective Synthesis Approaches

The biological activity of prostaglandins is highly dependent on their stereochemistry. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

The Corey lactone is a key chiral intermediate in the synthesis of numerous prostaglandins and their analogues. researchgate.netacs.org Its landmark synthesis by the Corey laboratory paved the way for many efficient synthetic approaches. researchgate.net The use of enantiomerically pure starting materials like the Corey lactone helps to establish the desired stereochemistry early in the synthetic sequence. acs.org

The Corey strategy typically involves the attachment of the lower side chain to the Corey aldehyde via a Horner-Wadsworth-Emmons condensation, followed by the introduction of the upper side chain. google.com While effective, this method can have drawbacks such as the potential for epimerization at labile stereogenic centers. google.com

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high stereoselectivity and efficiency. These methods are increasingly being used for the synthesis of prostaglandins. nih.govmdpi.com

A unified chemoenzymatic total synthesis has been developed for several prostaglandins, including this compound. nih.govsemanticscholar.org This approach utilizes a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction to control the stereochemistry. mdpi.comsemanticscholar.org For instance, a key lactone intermediate can be produced with high enantiomeric excess (99% ee) using a BVMO. semanticscholar.org

The Chen lab has devised a divergent flow-based chemoenzymatic synthesis capable of producing this compound and other prostaglandins from a common starting material in 11-12 steps. mdpi.com This method highlights the power of combining biocatalysis with flow chemistry for the efficient synthesis of complex molecules. mdpi.comresearchgate.net

A chemoenzymatic synthesis of D-cloprostenol has also been reported, which involves the biocatalytic resolution of a tricyclic keto acid. researchgate.net The use of microorganisms like Kluyveromyces marxianus allows for the enantioselective reduction of a racemic ester, yielding the desired enantiomerically pure intermediate. researchgate.net

Catalyst-Controlled Routes to Prostaglandin F2α and Analogs

The stereocontrolled synthesis of prostaglandin F2α (PGF2α) and its analogs, such as (+)-15-epi this compound, is a significant challenge in organic chemistry due to the presence of multiple stereocenters. Modern synthetic strategies heavily rely on catalyst-controlled reactions to establish the desired stereochemistry with high precision. acs.orgnih.govresearchgate.netresearchgate.netuniversityofgalway.ie

A prominent and effective strategy involves the asymmetric reduction of a key enone intermediate, which sets the crucial C-15 stereocenter. The choice of catalyst dictates the facial selectivity of hydride delivery to the prochiral ketone, thereby determining the resulting configuration of the secondary alcohol. For the synthesis of (+)-15-epi this compound, the goal is to generate the (15R)-hydroxyl configuration, which is the epimer of the naturally occurring PGF2α that has a (15S) configuration.

One powerful method employed for such transformations is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. This catalyst, often derived from the amino acid proline, creates a rigid, chiral environment that forces the reducing agent (e.g., borane) to attack the ketone from a specific trajectory, leading to high enantioselectivity. acs.org

More recent advancements have focused on other catalyst systems. For example, a rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling has been reported as a general route to PGF2α and its analogs. acs.orgnih.govresearchgate.netresearchgate.netuniversityofgalway.ie This method allows for the construction of the complex cyclopentane (B165970) core with three contiguous stereocenters controlled by the chiral ligand. acs.orgnih.govresearchgate.netresearchgate.netuniversityofgalway.ie Subsequent steps, including a stereoselective reduction of the C-15 ketone, would then complete the synthesis. The intermediates produced through this route are versatile and can be used to synthesize a range of prostaglandin analogs, including this compound. acs.orgnih.govresearchgate.netresearchgate.netuniversityofgalway.ie

The efficiency of these catalyst-controlled routes is defined by their ability to produce the desired stereoisomer in high yield and with high diastereomeric or enantiomeric excess, which simplifies purification and ensures the biological specificity of the final product.

Characterization of Synthesized Epimers for Stereochemical Purity

The successful synthesis of a specific epimer like (+)-15-epi this compound necessitates rigorous analytical characterization to confirm its structural integrity and, most importantly, its stereochemical purity. The subtle difference in the spatial orientation of the C-15 hydroxyl group between epimers leads to distinct physical and spectroscopic properties that can be exploited for their differentiation. researchgate.net

A suite of spectroscopic techniques is employed to provide a comprehensive structural elucidation of the synthesized molecules. researchgate.netresearchgate.net

Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. Epimers have identical masses and will thus show the same molecular ion peak. However, fragmentation patterns obtained through techniques like tandem mass spectrometry (MS/MS) can sometimes exhibit subtle differences. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most definitive method for stereochemical assignment in prostaglandin chemistry. nih.gov The chemical environment of each nucleus is highly sensitive to its 3D orientation.

¹H-NMR : The proton at C-15 (H-15) and adjacent protons (e.g., H-14 and H-16) will have different chemical shifts and coupling constants in the (15R) and (15S) epimers. The spatial arrangement affects the local magnetic field, leading to these observable differences in the spectrum. researchgate.net

¹³C-NMR : Similarly, the carbon nucleus at C-15 and its neighbors will resonate at different frequencies in the ¹³C-NMR spectrum for each epimer. researchgate.netresearchgate.net

2D-NMR : Two-dimensional NMR experiments are crucial for unambiguous assignment. Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Nuclear Overhauser Effect (NOE) observed in a ROESY or NOESY experiment is particularly powerful; it identifies protons that are close in space, providing direct evidence for the relative stereochemistry of the epimers. researchgate.netnih.gov

| Spectroscopic Technique | Information Provided | Utility in Epimer Differentiation |

| IR Spectroscopy | Confirms functional groups (e.g., -OH, -COOH, C=C). researchgate.netepo.org | Low; spectra are typically very similar for epimers. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. researchgate.net | Low; epimers have identical mass. MS/MS may show minor differences. |

| ¹H-NMR Spectroscopy | Shows chemical shifts and coupling constants for all protons. researchgate.net | High; significant differences in chemical shifts for H-15 and adjacent protons. |

| ¹³C-NMR Spectroscopy | Shows chemical shifts for all carbons. researchgate.net | High; observable differences in chemical shifts for C-15 and adjacent carbons. |

| 2D-NMR (e.g., NOESY/ROESY) | Reveals through-space proximity of nuclei. researchgate.netnih.gov | Very High; provides definitive evidence of stereochemical arrangement. |

Isomeric Impurities and their Origin in Synthesis

In the synthesis of a stereochemically complex molecule like (+)-15-epi this compound, the formation of isomeric impurities is a common challenge. These impurities share the same molecular formula but differ in the spatial arrangement of atoms (stereoisomers) or in their atomic connectivity (structural isomers). epo.orggoogleapis.com

The most common impurity is the diastereomer at the C-15 position, which in this case would be the (15S)-epimer, this compound itself. This impurity arises directly from the incomplete stereoselectivity of the reduction of the C-15 ketone precursor. Even with highly selective catalysts, a small percentage of the undesired epimer is often formed. epo.org

Another significant class of impurities is geometric isomers, particularly the 5,6-trans isomer. epo.orgresearchgate.net this compound has a cis (or Z) double bond between carbons 5 and 6. Isomerization to the more thermodynamically stable trans (or E) configuration can occur under certain reaction conditions, such as exposure to acid, base, or heat during synthesis or purification. epo.orggoogleapis.com

Furthermore, epimerization at other stereocenters on the cyclopentane ring (C-8, C-9, C-11, C-12) can occur, though it is generally less common under carefully controlled conditions. The starting materials themselves can also be a source of impurities. For instance, an impure Corey lactone derivative, a common building block for prostaglandins, would carry impurities through the synthetic sequence. mdpi.com

The control and removal of these impurities are critical for the quality of the final active pharmaceutical ingredient. Purification is typically achieved through chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), often using chiral stationary phases to resolve the epimers. researchgate.netgoogle.compatsnap.com

Pharmacological Mechanisms of Action of + 15 Epi Cloprostenol

Elucidation of FP Receptor Agonism by (+)-15-epi Cloprostenol (B1669231)

The biological activities of this compound and its isomers are mediated through their function as agonists at the FP receptor, a member of the G protein-coupled receptor (GPCR) family. physiology.orgphysiology.org Agonism at this receptor initiates a series of intracellular events that lead to specific physiological responses in target tissues.

(+)-15-epi this compound is characterized as an FP receptor ligand. medchemexpress.comcaymanchem.com However, its affinity and functional activity are substantially lower than its corresponding 15(R) epimer. medchemexpress.comcaymanchem.commedchemexpress.com Research indicates that this 15(S) isomer is less active by several orders of magnitude as a ligand for the FP receptor. medchemexpress.comcaymanchem.com While it is established as a much weaker agonist, the specific binding affinity (e.g., Kᵢ) and functional potency (e.g., EC₅₀) of this particular isomer have not been extensively studied or reported in detail. medchemexpress.comcaymanchem.commedchemexpress.com

The stereochemistry at the C-15 hydroxyl group is a critical determinant of biological activity for prostaglandin (B15479496) analogs. The this compound molecule typically exists as a racemic mixture of two enantiomers: the (15R) and (15S) forms. europa.eu It has been demonstrated that the 15(R) enantiomer, also known as (+)-cloprostenol, is the optically active form responsible for the vast majority of the compound's biological activity, particularly its potent luteolytic effects. europa.eucaymanchem.comcaymanchem.com

In direct comparison, (+)-15-epi this compound, the 15(S) enantiomer, exhibits significantly diminished activity at the FP receptor. medchemexpress.comcaymanchem.com While (+)-cloprostenol is a potent FP receptor agonist, its 15-epi form is considered to be a much weaker ligand. medchemexpress.comcaymanchem.com This substantial difference in potency underscores the high stereoselectivity of the FP receptor binding pocket.

| Characteristic | (+)-15-epi this compound | 15(R)-cloprostenol ((+)-cloprostenol) |

|---|---|---|

| Stereochemistry | 15(S)-hydroxy enantiomer | 15(R)-hydroxy enantiomer caymanchem.comcaymanchem.com |

| FP Receptor Activity | Weak ligand/agonist medchemexpress.comcaymanchem.com | Potent agonist caymanchem.comcaymanchem.com |

| Relative Potency | Less active by several orders of magnitude compared to the 15(R) form medchemexpress.comcaymanchem.com | Considered the primary contributor to the biological activity of this compound europa.eucaymanchem.com |

The FP receptor primarily couples to the Gq/11 class of G proteins. oup.com Activation of the FP receptor by an agonist initiates a well-defined signaling cascade. This process involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). oup.com This reaction generates two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov The primary role of IP₃ is to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm and elevating intracellular calcium concentrations ([Ca²⁺]ᵢ). nih.gov As an FP receptor agonist, (+)-15-epi this compound is presumed to trigger this signaling pathway, although its low potency means a much higher concentration would be required to elicit a response comparable to that of PGF2α or 15(R)-cloprostenol.

Role of Prostaglandin Receptors in Mediating Biological Effects

The physiological effects of (+)-15-epi this compound, though weak, are determined by the location and function of the prostaglandin receptors with which it interacts. The distribution of these receptors in various tissues dictates the potential biological responses.

The FP receptor is expressed in a variety of tissues across different species, which explains the wide range of biological effects associated with its agonists. In humans, high expression is found in the uterine myometrium, corpus luteum, and various structures within the eye, including the ciliary muscle and trabecular meshwork. oup.comwikipedia.orgnih.gov Studies in mice and rats have confirmed high levels of FP receptor mRNA and protein in the ovaries and uterus, consistent with its crucial role in reproductive processes like parturition. physiology.orgnih.gov The receptor is also expressed in non-reproductive tissues, such as the kidney in mice. physiology.orgphysiology.org

| Species | Tissue/Organ | Specific Location |

|---|---|---|

| Human | Uterus | Myometrium, endometrial epithelial cells oup.comwikipedia.org |

| Ovary | Corpus luteum, follicles wikipedia.org | |

| Eye | Ciliary body, choroid plexus, iris blood vessels, trabecular meshwork wikipedia.orgnih.gov | |

| Cardiovascular | Smooth muscle cells of blood vessels wikipedia.org | |

| Mouse | Reproductive | Uterus, ovary (corpus luteum) physiology.orgphysiology.org |

| Renal | Kidney (distal convoluted tubules, cortical collecting ducts) physiology.org | |

| Rat | Uterus | Myometrium, epithelium, connective tissue, vascular endothelium nih.gov |

The study of prostanoid pharmacology is often complicated by the cross-reactivity of ligands with different prostanoid receptors. nih.gov The EP3 receptor, one of the four subtypes for prostaglandin E2, has been noted for its promiscuity and can be activated by other prostanoids. nih.gov For instance, the natural FP receptor ligand, PGF2α, has been reported to bind with high affinity to the EP3 receptor. nih.gov

Furthermore, studies on isolated guinea-pig aorta have shown that PGF2α and its potent analog, (+)-cloprostenol (the 15R isomer), can induce smooth muscle contraction through a synergistic co-activation of both EP3 and thromboxane (B8750289) (TP) receptors. nih.gov This suggests that the biological effects of some FP agonists may not be mediated exclusively through the FP receptor but could involve a more complex interaction with other receptors like EP3. nih.gov While not specifically documented for (+)-15-epi this compound, this potential for cross-reactivity is a known feature of prostanoid pharmacology.

Intracellular Mechanisms Modulated by (+)-15-epi this compound

Activation of the FP receptor by its agonists, including prostaglandin analogues like this compound, triggers a well-defined intracellular signaling cascade. This pathway is fundamental to the physiological and pharmacological effects observed with these compounds.

The primary signaling pathway associated with the FP receptor involves its coupling to the Gq/11 family of G proteins. frontiersin.orgnih.gov Upon agonist binding, the activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq/11 subunit, which in turn activates the enzyme phospholipase C (PLC). oup.comnih.govnih.gov

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 diffuses through the cytoplasm and binds to its receptor on the membrane of the endoplasmic reticulum, which is a major intracellular calcium store. This binding event opens calcium channels, resulting in the rapid mobilization of Ca2+ from the endoplasmic reticulum into the cytoplasm, leading to a transient increase in the intracellular calcium concentration. wikipedia.orgsophion.com This elevation in intracellular Ca2+ is a critical event that mediates many of the subsequent cellular responses.

While direct studies on (+)-15-epi this compound are lacking, it is inferred that its interaction with the FP receptor would initiate this same cascade, albeit with significantly reduced efficiency due to its lower receptor affinity and potency.

Table 1: Key Molecular Events in FP Receptor-Mediated Intracellular Ca2+ Mobilization

| Step | Molecular Event | Key Molecules Involved | Outcome |

| 1 | Receptor Activation | FP Receptor, Agonist (e.g., (+)-15-epi this compound) | Conformational change in the FP receptor |

| 2 | G-Protein Coupling | Gq/11 protein | Activation of the Gq/11 protein |

| 3 | Enzyme Activation | Phospholipase C (PLC) | Hydrolysis of PIP2 |

| 4 | Second Messenger Production | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Generation of IP3 and DAG |

| 5 | Calcium Release | IP3 Receptor, Endoplasmic Reticulum | Release of Ca2+ from intracellular stores |

| 6 | Signal Amplification | Intracellular Ca2+ | Increase in cytosolic calcium concentration |

The increase in intracellular Ca2+ and the production of DAG, initiated by FP receptor activation, subsequently modulate a variety of cellular processes. These downstream effects are context-dependent and vary based on the cell type and its physiological state.

The elevated intracellular calcium can bind to and activate various calcium-sensitive proteins, such as calmodulin. The Ca2+-calmodulin complex can then activate other enzymes, including certain protein kinases and phosphatases, leading to changes in protein phosphorylation and cellular function.

Simultaneously, DAG, the other second messenger produced from PIP2 hydrolysis, remains in the plasma membrane where it activates protein kinase C (PKC). nih.gov The activation of PKC initiates another phosphorylation cascade that can influence a wide range of cellular activities, including gene expression, cell proliferation, and differentiation. nih.gov For instance, activation of the FP receptor has been shown to lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often associated with cell growth and proliferation. oup.comnih.gov

Given that (+)-15-epi this compound is a less potent agonist, its ability to regulate these cellular processes is expected to be substantially weaker than that of PGF2α or (+)-cloprostenol. The biological significance of its activity would depend on its concentration and the specific cellular context.

Table 2: Cellular Processes Potentially Regulated by FP Receptor Activation

| Cellular Process | Mediating Second Messenger(s) | Key Downstream Effectors | Potential Outcome |

| Smooth Muscle Contraction | Intracellular Ca2+ | Myosin Light Chain Kinase | Contraction of smooth muscle cells |

| Gene Expression | Intracellular Ca2+, DAG | Transcription Factors (e.g., NFAT), Protein Kinase C | Altered expression of specific genes |

| Cell Proliferation | DAG, Intracellular Ca2+ | Protein Kinase C, ERK/MAPK pathway | Stimulation of cell division |

| Luteolysis | Intracellular Ca2+, DAG | Caspases, other apoptotic factors | Regression of the corpus luteum |

Biological Activities and Physiological Research Applications of + 15 Epi Cloprostenol

Research into Luteolytic Effects and Reproductive Endocrinology

The primary area of research for (+)-15-epi Cloprostenol (B1669231) and its related compounds centers on its powerful luteolytic properties. By inducing the regression of the corpus luteum, it serves as a critical tool for investigating the hormonal cascades that govern the reproductive cycles of female mammals.

This compound's primary mechanism of action is the induction of luteolysis, the process by which the corpus luteum (CL) breaks down. This structure is essential for establishing and maintaining early pregnancy through its secretion of progesterone (B1679170). Research demonstrates that this compound administration causes a rapid and significant regression of the CL.

In studies on felids using cultured luteal cells, this compound, a synthetic PGF2α analog, was confirmed to be a luteolytic agent, inducing functional regression of the CL. nih.govresearchgate.net The compound's impact on progesterone production was found to be dependent on the developmental stage of the corpus luteum. nih.govresearchgate.net Similarly, research in jennies has shown that this compound effectively induces luteolysis. nih.gov In guinea pigs, this compound caused a dose-dependent reduction in luteal weight. nih.gov Studies in cattle have also evaluated corpus luteum regression following treatment with PGF2α analogues. researchgate.netnih.gov Short-term treatment with this compound on felid luteal cells was associated with functional changes related to luteal regression, but not structural ones. nih.gov

A direct consequence of corpus luteum regression is the cessation of progesterone production, a phenomenon known as progesterone withdrawal. This hormonal shift is a key trigger for the initiation of a new estrous cycle. The use of this compound allows researchers to precisely time this event and study its downstream physiological effects.

Hormonal Dynamics: In vitro studies on human luteal tissue slices superfused with this compound showed an initial, though not sustained, depression in progesterone and oestradiol-17beta secretion. ismni.org

Species-Specific Effects: In cultured luteal cells from felids, this compound significantly reduced progesterone concentration in cells isolated from corpora lutea during the development/maintenance stage. nih.govresearchgate.net

Functional Luteolysis: The decrease in progesterone secretion is a hallmark of functional luteolysis, where the steroidogenic capacity of the luteal cells is inhibited. nih.govresearchgate.netwikipedia.org In gilts, while D-cloprostenol (B24006) administration reduced plasma progesterone concentrations, it did not result in complete luteolysis. nih.gov

The table below summarizes findings on the effect of this compound on progesterone levels from selected studies.

| Animal Model | Experimental Setting | Observed Effect on Progesterone | Citation |

|---|---|---|---|

| Human | In vitro superfusion of luteal tissue | Initial but non-sustained depression of secretion | ismni.org |

| Felids (e.g., domestic cat) | In vitro culture of luteal cells | Significant reduction in concentration (in CL at development/maintenance stage) | nih.govresearchgate.net |

| Pigs (Gilts) | In vivo administration | Reduced plasma concentrations, but not complete luteolysis | nih.gov |

One of the most widespread research applications of this compound is for the synchronization of estrous cycles in groups of animals. By inducing luteolysis at a controlled time, researchers can ensure that a cohort of animals enters the follicular phase and estrus (heat) simultaneously. This is invaluable for studies in reproductive physiology, as well as for managed breeding programs.

Protocols have been developed for various species:

Rats: A study investigating the combination of this compound and progesterone injections for estrous synchronization in female rats observed a 100% conception efficiency within the first day after the final this compound injection in the test group. nih.govnih.gov

Mares: In mares, the use of this compound to induce estrus is a common practice to facilitate management. dovepress.com Research showed that estrus typically occurs 3-4 days after treatment. dovepress.com

Donkeys (Jennies): Studies have been conducted to design successful estrus synchronization protocols in jennies, confirming that this compound effectively induces luteolysis and allows for synchronized cycles. nih.gov

The following table presents data from a study on estrous synchronization in hair sheep.

| Parameter | Result (Mean ± SE or Percentage) | Citation |

|---|---|---|

| Overall Estrous Response | 90% | nii.ac.jp |

| Interval to Estrous Onset | 42.0 ± 4.9 hours | nii.ac.jp |

| Estrus Duration | 31.5 ± 2.1 hours | nii.ac.jp |

| Ovulation Rate | 100% | nii.ac.jp |

| Overall Pregnancy Rate | 75.0% | nii.ac.jp |

| Overall Prolificacy Rate | 137% | nii.ac.jp |

Studies on Smooth Muscle Contraction Mechanisms

Prostaglandins (B1171923) are well-known mediators of smooth muscle contraction and relaxation throughout the body. As a PGF2α analogue, this compound's activity is understood through the lens of prostaglandin (B15479496) receptor signaling on smooth muscle cells.

The contraction of smooth muscle cells is fundamentally dependent on an influx of intracellular calcium (Ca2+). nih.gov Prostaglandins modulate this process by interacting with specific G protein-coupled receptors on the cell surface.

Receptor Subtypes: Prostaglandin E2 (PGE2), a related compound, acts through various receptor subtypes that can either induce contraction (e.g., EP1 and EP3 receptors) or relaxation (e.g., EP2 receptors) in smooth muscle cells. dovepress.com

Mechanism of Action: Pro-contractile receptors, like the EP1 receptor, are G protein-coupled receptors that regulate Ca2+ channel gating, leading to an increase in intracellular Ca2+ concentrations and subsequent muscle contraction. msd-animal-health.co.in

PGF2α Analogues: As a PGF2α analogue, this compound is expected to exert its effects primarily through the prostaglandin F receptor (FP), which is also coupled to pathways that increase intracellular calcium, leading to smooth muscle contraction. This mechanism is responsible for its effects on uterine smooth muscle, which contributes to its use in reproductive applications.

Emerging Research in Bone Metabolism

While the roles of prostaglandins in inflammation and reproduction are well-established, emerging research is uncovering their complex involvement in bone metabolism. Studies on PGF2α and its analogues are beginning to elucidate their function in regulating the cells responsible for bone remodeling.

Prostaglandin F2α (PGF2α) is now recognized as a regulator of bone remodeling. nih.gov It plays multiple roles in bone metabolism by influencing a wide range of signaling pathways. nih.gov PGF2α receptors (FP receptors) have been identified in primary human osteoblasts and various bone cell lines. ismni.org

Research indicates that PGF2α acts as a potent mitogenic (proliferation-inducing) and survival agent for osteoblasts, the cells responsible for bone formation. nih.gov However, its effects can be complex, as some studies show it stimulates bone resorption, while others suggest it inhibits this process. nih.govnii.ac.jp One study found that PGF2α reduces the bone resorption activity of osteoclasts (cells that break down bone tissue) without affecting the total number of these cells. nii.ac.jp Some of the effects of PGF2α on bone may be mediated by its ability to stimulate the production of Prostaglandin E2 (PGE2), another key regulator of bone turnover. nih.gov This area of research is still developing, but the molecular mechanisms underlying PGF2α-regulated bone metabolism are considered a promising basis for developing novel therapies for bone disorders. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| (+)-15-epi this compound |

| This compound |

| D-cloprostenol |

| Prostaglandin F2α (PGF2α) |

| Progesterone |

| Oestradiol-17beta |

| Prostaglandin E2 (PGE2) |

| Indomethacin |

| Cortisol |

| Fluprostenol (B1673476) |

Stimulation of Bone Formation and Inhibition of Bone Resorption

The direct effects of (+)-15-epi this compound on bone formation and resorption have not been extensively documented in scientific literature. However, as a synthetic analog of prostaglandin F2α (PGF2α), its potential activities can be inferred from studies on PGF2α's role in bone metabolism. PGF2α is recognized as a mediator in bone remodeling, playing multiple roles by regulating a variety of signaling pathways nih.gov.

Research indicates that PGF2α acts as a potent mitogenic and survival agent for osteoblasts, the cells responsible for bone formation. These effects are at least partially mediated by the binding of fibroblast growth factor-2 (FGF-2) to its receptor nih.gov. Furthermore, PGF2α stimulates the Na-dependent inorganic phosphate (B84403) transport system in osteoblasts and upregulates the synthesis of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), all of which are involved in bone metabolism nih.gov.

Conversely, the influence of PGF2α on bone resorption—the breakdown of bone tissue by osteoclasts—appears to be more complex and sometimes contradictory. Some studies suggest that PGF2α is a less effective stimulator of bone resorption compared to prostaglandin E2 (PGE2) nih.gov. It is proposed that some of the resorptive effects of PGF2α may be indirect, mediated by an increase in endogenous PGE2 production nih.gov. In contrast, other research indicates that PGF2α can negatively regulate bone resorption. These studies have shown that while PGF2α does not affect the number of osteoclasts, it reduces their bone resorption activity nii.ac.jp. Given that (+)-15-epi this compound is a less active epimer of the potent FP receptor agonist (+)-cloprostenol, its specific impact on these processes is likely to be significantly lower than that of its more active counterpart, though this has not been well studied medchemexpress.commedchemexpress.comcaymanchem.com.

Potential as a Tool in Osteoporosis Research

Due to the limited specific research on its effects on bone, the potential of (+)-15-epi this compound as a direct tool in osteoporosis research is not well established. Osteoporosis is a condition characterized by an imbalance in bone remodeling, leading to excessive bone loss. Therapeutic strategies often involve either inhibiting bone resorption or stimulating bone formation.

The broader family of prostaglandins, particularly PGE2, has been investigated for its anabolic effects on bone, and selective EP2 and EP4 receptor agonists are considered potential therapeutic agents for osteoporosis nih.govbohrium.comnih.govresearchgate.net. While PGF2α also plays a role in bone metabolism, its effects are less pronounced and more complex than those of PGE2 nih.govnih.gov.

Given that (+)-15-epi this compound is a PGF2α analog with significantly lower activity at the FP receptor compared to (+)-cloprostenol, its utility as a primary research tool for developing osteoporosis treatments may be limited medchemexpress.commedchemexpress.comcaymanchem.com. However, it could potentially serve as a useful control compound in studies involving more potent prostaglandin analogs. Its lower activity could help in delineating the specific pathways and receptor interactions that are critical for the effects of more potent FP receptor agonists on bone cells. Further research is needed to explore and define any specific role for (+)-15-epi this compound in the context of osteoporosis research.

Comparative Biological Efficacy Studies with Related Prostaglandin Analogs

Comparative studies of prostaglandin analogs are crucial for understanding their structure-activity relationships and for the development of targeted therapies. While direct comparative efficacy studies focusing on the bone-related activities of (+)-15-epi this compound are scarce, its pharmacological profile can be contextualized by comparing it to other well-characterized prostaglandin F2α analogs.

(+)-15-epi this compound is the 15(S), or 15β-hydroxy enantiomer of (+)-cloprostenol medchemexpress.commedchemexpress.comcaymanchem.com. The stereochemistry at the C-15 position is a critical determinant of biological activity for prostaglandins. The naturally occurring and more potent prostaglandins typically have a hydroxyl group in the R configuration at C-15. Consequently, as a 15-epi (S configuration) analog, (+)-15-epi this compound is known to be significantly less active than its 15(R) counterpart, (+)-cloprostenol medchemexpress.commedchemexpress.comcaymanchem.com.

Evaluation of Potency and Selectivity

The potency and selectivity of prostaglandin analogs are primarily evaluated based on their binding affinity (Ki) and functional activity (EC50) at various prostanoid receptors, including the FP receptor, which is the primary target for PGF2α and its analogs.

For context, the racemic mixture (±)-Cloprostenol, which contains both the active and less active enantiomers, acts as a potent FP receptor agonist with an EC50 value of 0.84 nM tocris.com. Other PGF2α analogs used in clinical applications, such as travoprost (B1681362) acid and bimatoprost (B1667075) acid, also exhibit high potency at the FP receptor.

The following interactive table provides EC50 values for several prostaglandin F2α analogs at the FP receptor, illustrating the range of potencies within this class of compounds.

| Compound | EC50 (nM) at FP Receptor | Cell Type |

| (±)-Cloprostenol | 0.84 | Not Specified |

| Travoprost acid | 17.5-37 | Rat (A7r5), Mouse (3T3), Human ocular |

| Bimatoprost acid | 23.3-49.0 | Rat (A7r5), Mouse (3T3), Human ocular |

Data sourced from various in vitro functional studies.

The selectivity of a prostaglandin analog refers to its preferential binding to and activation of one type of prostanoid receptor over others (e.g., EP, DP, IP, TP receptors). While detailed selectivity data for (+)-15-epi this compound is not available, its significantly lower potency at the FP receptor suggests it would likely have even weaker activity at other prostanoid receptors, although this has not been experimentally verified. The lack of comprehensive studies on its specific activity underscores the need for further research to fully characterize its pharmacological profile medchemexpress.commedchemexpress.comcaymanchem.com.

Advanced Analytical and Methodological Research for + 15 Epi Cloprostenol

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of prostaglandin (B15479496) analogs, where minor structural differences, such as the stereochemistry at a single carbon atom, can lead to significant variations in biological activity. The separation and quantification of (+)-15-epi Cloprostenol (B1669231) from other isomers are critical for both quality control in pharmaceutical preparations and for detailed pharmacological studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of this compound isomers. The primary challenge lies in resolving epimers, which are stereoisomers that differ in configuration at only one stereogenic center. In the case of (+)-15-epi this compound, this difference is at the C-15 hydroxyl group.

Chiral HPLC methods have been successfully developed to achieve baseline resolution of this compound enantiomers and epimers. researchgate.net One effective approach utilizes a chiral stationary phase, such as a Chiralcel OD-RH column. researchgate.netnih.gov An optimized mobile phase, for instance, consisting of acetonitrile (B52724) and sodium dihydrogenphosphate buffer (e.g., at pH 3.0), allows for the distinct separation of the isomers within a short analysis time. researchgate.netnih.gov Detection is typically performed using UV spectrophotometry at wavelengths around 210 nm or 274 nm. researchgate.netnih.govmdpi.com

The ability to achieve such separation is crucial, as even small amounts of the biologically potent (+)-Cloprostenol isomer could confound the results of studies on the less active (+)-15-epi this compound. caymanchem.commedchemexpress.com These HPLC methods are not only used for analytical quantification but can also be adapted for semipreparative separation to obtain pure isomers for further research. researchgate.netnih.gov

Table 1: Example HPLC Conditions for this compound Isomer Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralcel OD-RH | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile : Sodium Dihydrogenphosphate (pH 3.0; 20mM) (33:67, v/v) | researchgate.netnih.gov |

| Flow Rate | 0.5 - 0.7 mL/min | researchgate.netnih.govmdpi.com |

| Detection | UV at 210 nm or 274 nm | researchgate.netnih.govmdpi.com |

| Column Temperature | 20 °C | researchgate.net |

| Resolution (R) | > 2.0 for enantiomers | researchgate.netnih.gov |

The choice between reversed-phase and normal-phase chromatography is dictated by the physicochemical properties of the analyte. phenomenex.com Prostaglandin analogs like this compound are acidic compounds containing both polar functional groups (hydroxyl, carboxylic acid) and a non-polar carbon skeleton.

Reversed-Phase (RP) Chromatography : This is the most common mode used for prostaglandin analysis. moravek.com It employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water with an organic solvent like acetonitrile or methanol. moravek.comaatbio.com In RP-HPLC, non-polar compounds are retained longer. moravek.com This method is highly versatile, reproducible, and suitable for the complex mixtures often found in pharmaceutical and biological samples. moravek.com Chiral reversed-phase columns, such as the Chiracel OJ-RH, have proven effective for separating prostaglandin enantiomers. mdpi.com

Normal-Phase (NP) Chromatography : This technique uses a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane). aatbio.com It is particularly useful for separating non-ionic and moderately polar compounds, and it excels at distinguishing isomers. phenomenex.com For instance, the separation of this compound epimers that differ only in the C-15 position has been described using a silica (B1680970) gel stationary phase. researchgate.net NP chromatography is often chosen for analytes that are not readily soluble in the aqueous solvents used in reversed-phase methods. moravek.com

For prostaglandin analogs, reversed-phase chromatography is generally preferred due to its broad applicability and the aqueous compatibility required for analyzing biological samples. However, normal-phase chromatography offers a powerful alternative, especially for the specific challenge of separating closely related isomers like epimers. researchgate.netphenomenex.com

Spectroscopic and Spectrometric Characterization in Research

Once isolated, (+)-15-epi this compound and its derivatives are subjected to spectroscopic and spectrometric analysis to confirm their structure. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Research has utilized a suite of methods to fully characterize these compounds:

Infrared (IR) Spectroscopy : Identifies functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and C-Cl bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR provide a detailed map of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's carbon skeleton and the relative stereochemistry of its chiral centers. researchgate.net Two-dimensional NMR techniques like COSY and HETCOR are used to establish connectivity between protons and carbons. researchgate.net

Mass Spectrometry (MS) : Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. researchgate.net When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective tool for quantification. nih.gov

These characterization methods are essential for confirming the identity of synthesized 15-epi-isomers and distinguishing them from the parent D-Cloprostenol (B24006) compounds. researchgate.net

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a critical tool for determining the affinity of a compound for a specific receptor. nih.gov For (+)-15-epi this compound, these assays measure its ability to bind to the Prostaglandin F2α receptor (FP receptor) in comparison to the natural ligand, PGF2α, and the active isomer, (+)-Cloprostenol.

These experiments typically use cell membranes prepared from tissues rich in FP receptors, such as the bovine corpus luteum. nih.gov A radiolabeled ligand (e.g., [3H]PGF2α) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the "competitor"). The ability of the test compound to displace the radioligand from the receptor is measured.

Studies consistently show that the stereochemistry at the C-15 position is critical for high-affinity binding to the FP receptor. Research indicates that (+)-15-epi this compound is significantly less active as an FP receptor ligand, with a binding affinity that can be several orders of magnitude lower than that of (+)-Cloprostenol (the 15R-epimer). caymanchem.commedchemexpress.commedchemexpress.com This demonstrates the high stereospecificity of the FP receptor binding pocket. nih.govresearchgate.net For example, one study found d-cloprostenol to be about 150 times more potent than the racemic dl-cloprostenol in inhibiting [3H]PGF2α binding to corpus luteum cell membranes, highlighting the interference of the less active isomer. researchgate.netnih.gov

Table 2: Relative Potency of this compound Isomers in FP Receptor Binding

| Compound | Tissue Source | Relative Potency vs. PGF2α | Key Finding | Source |

|---|---|---|---|---|

| d-Cloprostenol (+)-Cloprostenol | Bovine Corpus Luteum | Equipotent | High affinity and stereospecific binding | nih.gov |

| dl-Cloprostenol (racemic) | Bovine Corpus Luteum | ~150 times less potent | The presence of the inactive isomer reduces overall potency | nih.gov |

| (+)-15-epi this compound | Not specified | Several orders of magnitude less active | The 15(S) configuration dramatically reduces receptor affinity | caymanchem.commedchemexpress.com |

In vitro and In vivo Experimental Models for Biological Evaluation

Beyond receptor binding, the biological effects of (+)-15-epi this compound are evaluated using various experimental models. These models help to translate receptor affinity data into functional cellular responses.

Cell-based assays are indispensable for dissecting the molecular mechanisms of drug action in a controlled environment. bioagilytix.com To study prostaglandin analogs, researchers often use cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to stably express a specific receptor, like the FP receptor. nih.govnih.gov

These cellular systems allow for the investigation of downstream signaling events that occur after a ligand binds to the receptor. The FP receptor is a G protein-coupled receptor (GPCR) that typically signals through the Gq protein, leading to an increase in intracellular calcium levels. mdpi.com

By using fluorescent calcium indicators, researchers can measure the change in intracellular calcium concentration upon application of a compound. nih.govnih.gov Such assays can be used to:

Determine if a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Quantify the potency and efficacy of the compound in eliciting a cellular response.

Screen libraries of compounds for potential activity at the receptor. nih.govnih.gov

For (+)-15-epi this compound, these assays would confirm the findings from binding studies, likely showing a significantly reduced ability to trigger calcium signaling compared to (+)-Cloprostenol, thus correlating its low receptor affinity with a lack of functional activity. caymanchem.commedchemexpress.com

Animal Models for Reproductive and Other Physiological Investigations

Murine Models: Kunming pre-puberty mice are utilized to investigate the influence of this compound on estrus synchronization and uterine development. In one study, intraperitoneal administration of this compound acetate (B1210297) was shown to successfully induce estrus in a significant percentage of mice. researchgate.net Research in this model focuses on parameters such as estrus onset time, estrus rates, and changes in uterine morphology, including the thickness of the uterine perimetrium. researchgate.net Furthermore, these studies explore the molecular mechanisms by examining the expression of key reproductive hormone receptors, like the follicle-stimulating hormone receptor (FSHR), within the uterine tissue. researchgate.net

Swine Models: In swine production, multiparous sows (Landrace×Yorkshire) serve as a primary model for evaluating the efficacy of this compound in managing farrowing and lactation. nih.gov Studies have demonstrated that D-cloprostenol sodium can effectively synchronize parturition. nih.gov Research in this model assesses a range of reproductive performance indicators. nih.govfrontiersin.org

Key Investigated Parameters in Sows:

Farrowing: Farrowing duration and birth interval. nih.gov

Piglet Viability: Rates of stillborn piglets. nih.gov

Lactation: Daily feed intake of the sow, milk yield, and subsequent piglet growth performance, including average daily weight gain (ADWG) and litter weight at weaning. nih.govfrontiersin.org

Hormonal Levels: Serum prolactin levels during lactation. nih.gov

Post-Weaning Performance: Weaning-to-estrus interval (WEI), weaning-to-service interval (WSI), and subsequent pregnancy rates. nih.gov

The following table summarizes findings from a study investigating the effects of D-cloprostenol sodium on sow and piglet performance.

| Parameter | Observation | Significance (p-value) | Source |

|---|---|---|---|

| Farrowing Duration | Shortened with D-cloprostenol sodium compared to DL-cloprostenol sodium | p < 0.05 | nih.gov |

| Stillborn Piglet Rate (Type II) | Significantly reduced with a single administration | p < 0.05 | nih.gov |

| Sow Daily Feed Intake | Significantly increased with multiple treatments | p < 0.05 | nih.gov |

| Average Daily Piglet Gain (ADWG) | Significantly improved with multiple treatments | p < 0.05 | nih.govfrontiersin.org |

| 21-day Milk Yield | Increased by 30.30% with D-cloprostenol sodium | p < 0.05 | nih.gov |

| Weaning-to-Estrus Interval (WEI) | Visibly shortened | p < 0.05 | nih.gov |

Equine Models: Mares are used to study the luteolytic effects of d-cloprostenol, which is critical for managing the estrous cycle in equine reproductive practice. researchgate.netmadbarn.com Research focuses on the compound's ability to reliably induce luteolysis, leading to a significant decline in plasma progesterone (B1679170) concentrations. researchgate.net This allows for the control of the timing of ovulation. Physiological stress responses to the administration are also monitored by measuring parameters like salivary cortisol concentration and heart rate variability to assess any potential side effects. researchgate.net

Bovine Models: Field studies involving postpartum anestrus cows are conducted to evaluate the therapeutic efficacy of this compound for inducing estrus. cabidigitallibrary.org The status of the estrous cycle is typically determined by rectal palpation to identify the presence of a corpus luteum. cabidigitallibrary.org Key metrics in these studies include the estrus induction efficacy, the interval from treatment to the onset of estrus, and the subsequent conception rate following insemination. cabidigitallibrary.org

Method Validation in Academic Research

The accurate quantification of (+)-15-epi this compound and its related enantiomers in various samples is essential for academic research. To ensure the reliability and consistency of results, analytical methods, particularly High-Performance Liquid Chromatography (HPLC), undergo rigorous validation. researchgate.net Method validation establishes through documented evidence that the analytical procedure is suitable for its intended purpose. The core parameters assessed during validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). woah.org

A new HPLC method was developed for the enantioselective analysis of this compound, demonstrating the typical validation process in an academic setting. researchgate.net The method utilized a Chiralcel OD-RH column to achieve baseline resolution of the this compound enantiomers. researchgate.net

The table below details the validation parameters for this enantioselective HPLC method.

| Validation Parameter | Methodology | Result | Source |

|---|---|---|---|

| Linearity | A calibration curve is generated to demonstrate a linear relationship across the working range. | The method demonstrated a linear relationship between concentration and peak area. | woah.org |

| Accuracy | Assesses the closeness of agreement between the true value and the value found. | Not explicitly detailed in the provided abstract. | |

| Precision | Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (R.S.D.). | The R.S.D. values for intra-day and inter-day precision were found to be within acceptable limits. | researchgate.net |

| Limit of Detection (LOD) | The smallest concentration of an analyte that can be detected, but not necessarily quantified. | In the micromolar range (μmol/l) at a detection wavelength of 274 nm. | researchgate.net |

| Limit of Quantitation (LOQ) | The smallest concentration of an analyte that can be quantified with a specific degree of accuracy and precision. | In the micromolar range (μmol/l) at a detection wavelength of 274 nm. Values decreased by an order of magnitude at 210 nm. | researchgate.netwoah.org |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The method achieved baseline resolution (R=2.16) of the (±)-cloprostenol enantiomers, indicating high selectivity. | researchgate.net |

| Robustness | Measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | The method's stability was tested over a 3-week period, showing the solution to be stable. | researchgate.net |

Advanced Research on Structure Activity Relationships Sar and Derivative Studies

Stereochemical Impact on FP Receptor Ligand Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its ability to bind to and activate biological receptors. For PGF2α analogs, specific stereochemical configurations are essential for potent FP receptor agonism.

The stereochemistry at the C-15 position of the prostaglandin (B15479496) scaffold plays a pivotal role in determining the biological activity of PGF2α analogs. The naturally occurring and most potent prostaglandins (B1171923) of the F series possess a hydroxyl group at the C-15 position in the (S) configuration. However, in synthetic analogs like cloprostenol (B1669231), the nomenclature can be confusing. For this compound, the biologically active enantiomer is the dextrorotatory or (+) form, which is also referred to as d-cloprostenol (B24006) or R-cloprostenol. This active form has the 15(R) configuration.

In contrast, (+)-15-epi this compound is the epimer with the 15(S) configuration. Research has demonstrated that this alteration in stereochemistry dramatically reduces the compound's affinity and activity at the FP receptor. The 15(S)-epimer of (+)-cloprostenol is reported to be less active by several orders of magnitude as an FP receptor ligand when compared to the 15(R)-cloprostenol enantiomer europa.eunih.govnih.gov. It is the R-enantiomer of this compound that exhibits the potent luteolytic activity associated with this class of compounds europa.eu. While the 15(S) configuration significantly diminishes potency, the specific biological activities of this isomer have not been extensively studied europa.eunih.govnih.gov.

| Compound | C-15 Configuration | Relative Activity at FP Receptor |

|---|---|---|

| (+)-Cloprostenol | 15(R) | High |

| (+)-15-epi this compound | 15(S) | Significantly Lower |

Rational Design of Novel this compound Analogs

The rational design of novel this compound analogs aims to improve upon the therapeutic profile of the parent compound, focusing on enhancing potency, selectivity, and pharmacokinetic properties. This process involves a deep understanding of the SAR of PGF2α analogs.